molecular formula C25H19N3O B12894904 7-(3-Quinolylaminobenzyl)-8-quinolinol CAS No. 73855-37-5

7-(3-Quinolylaminobenzyl)-8-quinolinol

Cat. No.: B12894904
CAS No.: 73855-37-5
M. Wt: 377.4 g/mol
InChI Key: KPUPMWNNLGZCBP-UHFFFAOYSA-N
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Description

Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Chemical Research

The 8-hydroxyquinoline (oxine) moiety, a bicyclic aromatic heterocycle, is renowned for its potent metal-chelating properties. rsc.org This ability to bind to various metal ions is a cornerstone of its diverse biological activities, which include antimicrobial, antifungal, anticancer, and neuroprotective effects. nih.govresearchgate.net The substitution pattern on the quinoline (B57606) ring system allows for fine-tuning of the molecule's electronic and steric properties, leading to the development of derivatives with enhanced or specific activities. The versatility of the 8-hydroxyquinoline scaffold has made it a focal point for the synthesis of novel compounds with potential therapeutic applications. researchgate.netmdpi.com

Overview of the Structural Characteristics of 7-(3-Quinolylaminobenzyl)-8-quinolinol

This compound is a complex molecule that incorporates three distinct heterocyclic and aromatic ring systems. Its structure features an 8-hydroxyquinoline core substituted at the 7-position with a benzyl (B1604629) group, which in turn is bonded to a 3-aminoquinoline (B160951) moiety. This intricate arrangement of aromatic and heterocyclic rings suggests a molecule with a unique three-dimensional conformation and specific electronic properties.

The synthesis of such a compound would likely involve a multi-component reaction, such as the Betti reaction, which is a classic method for the aminoalkylation of phenols and naphthols. rsc.org In the case of this compound, the reaction would involve 8-hydroxyquinoline, benzaldehyde, and 3-aminoquinoline. The resulting molecule possesses multiple sites for hydrogen bonding and potential metal chelation, involving the hydroxyl group and the nitrogen atoms of the quinoline rings.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C25H19N3OPubChemLite
Molecular Weight 377.44 g/mol PubChemLite
XLogP3-AA 5.3PubChemLite
Hydrogen Bond Donor Count 2PubChemLite
Hydrogen Bond Acceptor Count 4PubChemLite
Rotatable Bond Count 4PubChemLite
Exact Mass 377.152812 g/mol PubChemLite
Monoisotopic Mass 377.152812 g/mol PubChemLite
Topological Polar Surface Area 64.9 ŲPubChemLite
Heavy Atom Count 29PubChemLite
Formal Charge 0PubChemLite
Complexity 635PubChemLite
Isotope Atom Count 0PubChemLite
Defined Atom Stereocenter Count 0PubChemLite
Undefined Atom Stereocenter Count 1PubChemLite
Defined Bond Stereocenter Count 0PubChemLite
Undefined Bond Stereocenter Count 0PubChemLite
Covalently-Bonded Unit Count 1PubChemLite
Compound Is Canonicalized YesPubChemLite

Note: The data in this table is based on computational predictions and has not been experimentally verified.

Research Landscape of 8-Hydroxyquinoline Derivatives and Their Relevance to the Chemical Compound

The research landscape of 8-hydroxyquinoline derivatives is rich and varied, with a continuous stream of publications detailing the synthesis and evaluation of new compounds. A significant portion of this research focuses on the development of agents with therapeutic potential. For instance, derivatives of 8-hydroxyquinoline have been extensively studied as anticancer agents, with some showing promising activity against various cancer cell lines. researchgate.net The mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting cellular processes in cancer cells.

Furthermore, the antimicrobial and antifungal properties of 8-hydroxyquinoline derivatives are well-documented. nih.gov The introduction of different substituents on the quinoline ring can modulate these activities, leading to the discovery of potent and selective antimicrobial agents. The structural complexity of this compound, with its multiple aromatic and heterocyclic components, places it within a class of 8-hydroxyquinoline derivatives that are of interest for their potential biological activities. The presence of the additional quinoline moiety could enhance its DNA intercalating ability or its affinity for specific biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73855-37-5

Molecular Formula

C25H19N3O

Molecular Weight

377.4 g/mol

IUPAC Name

7-[phenyl-(quinolin-3-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C25H19N3O/c29-25-21(13-12-18-10-6-14-26-24(18)25)23(17-7-2-1-3-8-17)28-20-15-19-9-4-5-11-22(19)27-16-20/h1-16,23,28-29H

InChI Key

KPUPMWNNLGZCBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC5=CC=CC=C5N=C4

Origin of Product

United States

Coordination Chemistry of 7 3 Quinolylaminobenzyl 8 Quinolinol As a Ligand

Ligand Design Principles and Chelation Modes in 8-Hydroxyquinoline (B1678124) Derivatives

The design of ligands based on the 8-hydroxyquinoline scaffold is a prominent area of research due to their versatile coordination capabilities. scispace.comrroij.com 8-HQ itself is a classic bidentate ligand, but substitutions on the quinoline (B57606) ring can introduce additional donor atoms, leading to higher denticity and more complex coordination geometries. scispace.comnih.gov

The primary and most well-understood chelation mode of 8-hydroxyquinoline and its derivatives involves the formation of a stable five-membered ring with a metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. nih.govscirp.org Upon deprotonation, the hydroxyl group's oxygen atom acts as an anionic donor, while the nitrogen atom serves as a neutral donor. researchgate.net This bidentate N,O-coordination is a recurring motif in the vast majority of 8-hydroxyquinoline metal complexes. nih.govresearchgate.net The stability of these complexes is a key factor in their wide range of applications. scispace.com

For 7-(3-quinolylaminobenzyl)-8-quinolinol, this fundamental bidentate coordination through the 8-hydroxyquinoline core remains the primary mode of interaction with metal ions. The nitrogen of the quinoline ring and the adjacent deprotonated hydroxyl group form a stable chelate ring with the metal center.

The presence of the 3-quinolylaminobenzyl substituent in this compound introduces the potential for more complex coordination behaviors beyond simple bidentate chelation. The additional quinoline ring and the secondary amine nitrogen atom in the benzylamino group present potential additional coordination sites.

This extended structure could allow the ligand to act as a tridentate or even a tetradentate ligand, depending on the metal ion's size, coordination preferences, and the flexibility of the benzylamino linker. For instance, the nitrogen atom of the second quinoline ring and the amine nitrogen could potentially coordinate to the same metal center or bridge to another metal ion, leading to the formation of polynuclear complexes. The steric bulk of the substituent, however, may also hinder the approach of the additional donor atoms to the metal center, favoring the classic bidentate coordination of the 8-hydroxyquinoline moiety.

Metal Ion Selectivity and Binding Affinities

The 8-hydroxyquinoline framework is renowned for its ability to form stable complexes with a wide array of metal ions. scispace.comrroij.com The introduction of the 3-quinolylaminobenzyl group can modulate this inherent lack of selectivity, potentially leading to enhanced affinity for specific metal ions due to steric and electronic effects.

8-Hydroxyquinoline and its derivatives readily form stable complexes with a variety of transition metal cations. scispace.comrroij.comresearchgate.net The formation of these complexes often results in a significant change in the ligand's fluorescence, a property that is exploited in the development of fluorescent chemosensors. scispace.comscirp.org

The interaction of 8-hydroxyquinoline derivatives with these cations typically results in the formation of neutral complexes with a 1:2 or 1:3 metal-to-ligand ratio, depending on the metal's coordination number and oxidation state. scispace.com For example, divalent cations like Cu²⁺, Zn²⁺, Co²⁺, and Ni²⁺ often form ML₂ complexes, while trivalent cations like Cr³⁺ can form ML₃ complexes. scispace.comresearchgate.netmdpi.com The geometry of these complexes can vary, with square planar and octahedral arrangements being common. scirp.orgscirp.org

Research on various 8-hydroxyquinoline derivatives has shown that the nature of the substituent can influence the stability and properties of the resulting metal complexes. nih.gov For this compound, it is expected to form stable chelates with these transition metals, with the potential for the extended substituent to influence the coordination geometry and the electronic properties of the resulting complex.

Table 1: Coordination of Transition Metals with 8-Hydroxyquinoline Derivatives

Metal Ion Typical Stoichiometry (M:L) Common Geometries Reference
Cu²⁺ 1:2 Square Planar scirp.org
Zn²⁺ 1:2 Tetrahedral, Octahedral scispace.comnih.gov
Co²⁺ 1:2 Octahedral scirp.org
Ni²⁺ 1:2 Octahedral scirp.org
Mn²⁺ 1:2 --- researchgate.net
Cr³⁺ 1:3 Octahedral mdpi.com

This table provides a general overview based on 8-hydroxyquinoline and its derivatives. The specific behavior of this compound may vary.

Beyond transition metals, 8-hydroxyquinoline derivatives are known to chelate with other important metal ions. The complexation with aluminum (Al³⁺) is particularly well-known, with tris(8-hydroxyquinolinato)aluminum (Alq₃) being a benchmark material in organic light-emitting diodes (OLEDs). rroij.comscirp.org

Similarly, the chelation of iron (Fe³⁺) by 8-hydroxyquinoline derivatives has been extensively studied, with some complexes showing potential as therapeutic agents. scispace.comresearchgate.net The interaction with magnesium (Mg²⁺) has also been reported, with some derivatives acting as fluorescent sensors for this biologically crucial ion. scispace.comrroij.com

The ability of this compound to chelate these ions would be expected, based on the behavior of the parent 8-hydroxyquinoline scaffold. The large substituent may influence the kinetics and thermodynamics of complex formation, potentially leading to different selectivities compared to smaller 8-HQ derivatives.

Table 2: Chelation of Other Metal Ions with 8-Hydroxyquinoline Derivatives

Metal Ion Notable Applications/Interactions Reference
Al³⁺ OLEDs, Fluorescent Sensing scispace.comrroij.comscirp.org
Fe³⁺ Therapeutic Agents, Sensing scispace.comresearchgate.net
Mg²⁺ Fluorescent Sensing scispace.comrroij.com

This table provides a general overview based on 8-hydroxyquinoline and its derivatives. The specific behavior of this compound may vary.

Structural Elucidation of Metal Chelates and Coordination Complexes

The definitive determination of the structure of metal complexes formed with this compound would require detailed spectroscopic and crystallographic analysis. Techniques such as X-ray crystallography, NMR spectroscopy, FTIR spectroscopy, and UV-Vis spectroscopy are essential for this purpose. scirp.orgresearchgate.netacs.org

X-ray crystallography would provide unambiguous information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and the involvement of the substituent in coordination. nih.govacs.org NMR spectroscopy can elucidate the structure in solution and provide insights into the dynamics of the complex. FTIR spectroscopy is useful for confirming the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the O-H and C=N bonds. researchgate.net UV-Vis spectroscopy can be used to study the electronic transitions in the complex and to determine the stoichiometry of the complex in solution. scirp.org

Stoichiometric Ratio Determinations (e.g., Metal:Ligand Ratios)

The determination of the stoichiometric ratio between a metal ion and this compound in a complex is crucial for understanding its structure. Based on the bidentate nature of the parent compound, 8-hydroxyquinoline (8-HQ), it is anticipated that this compound will typically form complexes with a 1:2 metal-to-ligand ratio (M:L₂) with divalent metal ions. scirp.orgscirp.org This is because the two bidentate ligands can satisfy the coordination number of four for the metal center.

For trivalent metal ions, a 1:3 metal-to-ligand ratio (M:L₃) is commonly observed with 8-hydroxyquinoline derivatives, leading to the formation of neutral and stable complexes. nih.gov Spectrophotometric and conductometric titration methods are commonly employed to determine these ratios in solution. scirp.orgscirp.org For instance, the continuous variation method (Job's plot) or the mole-ratio method can be used to identify the stoichiometry of the complex by monitoring changes in absorbance at a specific wavelength. scirp.org

Table 1: Expected Stoichiometric Ratios of Metal Complexes with this compound

Metal Ion Expected M:L Ratio Common Determination Method
Cu(II) 1:2 Spectrophotometry, Conductometry
Ni(II) 1:2 Spectrophotometry
Co(II) 1:2 Spectrophotometry
Zn(II) 1:2 NMR Spectroscopy
Fe(III) 1:3 UV-Vis Spectroscopy
Cr(III) 1:3 ESI-MS

Analysis of Coordination Geometries (e.g., square planar, octahedral, distorted octahedral)

The coordination geometry of metal complexes formed with this compound is dictated by the coordination number and electronic configuration of the central metal ion, as well as the steric constraints imposed by the ligand. For divalent metal ions forming 1:2 complexes, common geometries include square planar and octahedral.

For example, Cu(II) complexes with 8-hydroxyquinoline derivatives frequently adopt a square planar geometry. scirp.orgmdpi.com In the case of Ni(II) and Co(II), the coordination sphere can be completed by two solvent molecules (e.g., water), resulting in an octahedral geometry. scirp.orgscirp.org The bulky 3-quinolylaminobenzyl substituent in this compound may lead to distortions from ideal geometries.

For trivalent metals forming 1:3 complexes, a distorted octahedral geometry is typically observed. nih.gov The large size of the ligand can cause significant steric hindrance, preventing the attainment of a perfect octahedral arrangement. For larger metal ions, such as lanthanides, higher coordination numbers of 7 or 8 are possible, leading to more complex geometries like capped octahedral or square antiprismatic. libretexts.orglibretexts.org

Table 2: Predicted Coordination Geometries for Metal Complexes of this compound

Metal Ion M:L Ratio Predicted Coordination Geometry
Cu(II) 1:2 Square Planar or Distorted Square Planar
Ni(II) 1:2 Octahedral (with solvent molecules)
Co(II) 1:2 Octahedral (with solvent molecules)
Fe(III) 1:3 Distorted Octahedral
Cr(III) 1:3 Distorted Octahedral

Role of Intramolecular and Intermolecular Interactions in Complex Stability (e.g., hydrogen bonding, π-π stacking)

The stability of metal complexes with this compound is significantly influenced by a network of non-covalent interactions.

Intramolecular Hydrogen Bonding: A key feature of 8-hydroxyquinoline and its derivatives is the potential for intramolecular hydrogen bonding between the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring. nih.govrsc.org Upon coordination to a metal ion, this hydrogen is replaced by the metal, and the focus shifts to other potential intramolecular interactions within the ligand framework. The secondary amine in the 3-quinolylaminobenzyl substituent can form a hydrogen bond with the nitrogen of the second quinoline ring, contributing to a more rigid and pre-organized ligand conformation for metal binding.

Intermolecular Interactions:

Hydrogen Bonding: Intermolecular hydrogen bonds can form between the N-H group of the aminobenzyl linker of one complex and the oxygen or nitrogen atoms of an adjacent complex, leading to the formation of extended networks.

These non-covalent interactions are critical in defining the three-dimensional structure and stability of the resulting metal complexes.

Formation of Supramolecular Coordination Architectures and Polymers

The multifunctional nature of this compound makes it an excellent candidate for the construction of supramolecular coordination architectures and coordination polymers. Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. uni.lu

The 8-quinolinol moiety provides the primary coordination site, while the pendant 3-quinolylaminobenzyl group offers secondary binding sites or points for intermolecular interactions. The nitrogen atom of the second quinoline ring could potentially coordinate to another metal center, allowing the ligand to act as a bridge between metal ions and thus form a coordination polymer.

Furthermore, the extensive aromatic surfaces and the hydrogen bonding capabilities of the ligand facilitate the self-assembly of discrete metal complexes into well-defined supramolecular structures through π-π stacking and hydrogen bonding. nih.gov By carefully selecting the metal ion and reaction conditions, it is possible to control the dimensionality and topology of the resulting coordination architecture, leading to the formation of 1D chains, 2D layers, or 3D frameworks.

Mechanistic Investigations Pertaining to 7 3 Quinolylaminobenzyl 8 Quinolinol

Mechanistic Pathways in Synthetic Transformations Involving the Compound

The synthesis of 7-substituted 8-hydroxyquinoline (B1678124) derivatives often involves multicomponent reactions. One common method is the Mannich-type reaction, which is an aminoalkylation that involves an amine, an aldehyde, and a compound with an acidic proton. In the case of 7-(3-Quinolylaminobenzyl)-8-quinolinol, a plausible synthetic route would be a three-component reaction involving 8-hydroxyquinoline, 3-aminoquinoline (B160951), and benzaldehyde.

Another potential synthetic pathway could involve a Betti-type reaction, which is a variation of the Mannich reaction. This acid-mediated industrial-compatible coupling has been successfully used to construct libraries of 8-hydroxyquinoline derivatives. nih.gov

Ligand-Mediated Metal Ion Interaction Mechanisms

8-Hydroxyquinoline and its derivatives are well-known chelating agents, capable of forming stable complexes with a wide variety of metal ions. scispace.comnih.gov The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group form a bidentate ligand that can coordinate with a metal ion.

Chelation Dynamics and Ligand Exchange Reactions

The formation of a metal complex with this compound would involve the displacement of solvent molecules from the metal ion's coordination sphere by the ligand. The stability of the resulting chelate is influenced by factors such as the nature of the metal ion, the solvent, and the presence of other competing ligands. Ligand exchange reactions, where another ligand displaces the 8-quinolinol derivative, can occur, and the equilibrium of such reactions depends on the relative stability of the complexes.

The general binding affinity for 8-hydroxyquinoline derivatives with various metal ions has been reported, with a common trend being Cu(II) > Zn(II) > Fe(II) > Fe(III). nih.gov

Influence of pH on Metal Binding Mechanisms

The pH of the solution plays a critical role in the metal-binding mechanism of 8-hydroxyquinoline derivatives. The hydroxyl group of the ligand is acidic and can be deprotonated at higher pH values. The deprotonated form is generally a stronger chelating agent. Therefore, the efficiency of metal chelation is often pH-dependent, with optimal binding typically occurring in a specific pH range. For instance, studies on the interaction of flavonoids with Fe(III) ions have shown that different complex species can be detected within a pH range of 2.00–4.50. mdpi.com

Photophysical Mechanisms (e.g., Photoinduced Electron/Proton Transfer, Light-Induced Reactions in Quinolones)

8-Hydroxyquinoline itself is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine moiety. scispace.com Upon chelation with metal ions, this proton transfer is often inhibited, leading to a significant increase in fluorescence emission. scispace.com This phenomenon is attributed to the increased rigidity of the molecule upon complexation.

The photophysical properties of this compound are expected to be influenced by the extended conjugation provided by the 3-quinolylamino and benzyl (B1604629) substituents. These groups could potentially participate in photoinduced electron transfer (PET) processes, where upon photoexcitation, an electron is transferred from a donor part of the molecule to an acceptor part.

Mechanistic Aspects of Molecular Recognition and Sensing

The fluorescence enhancement observed upon metal ion chelation makes 8-hydroxyquinoline derivatives excellent candidates for fluorescent chemosensors. The specific recognition of a metal ion by this compound would depend on the size, charge, and coordination geometry of the metal ion, which would dictate the stability and photophysical properties of the resulting complex. The substituents at the 7-position can be tailored to fine-tune the selectivity and sensitivity of the sensor for a particular metal ion.

Research Applications and Advanced Material Science Involving 7 3 Quinolylaminobenzyl 8 Quinolinol and Its Derivatives

Development of Fluorescent Chemosensors for Metal Ions

Derivatives of 8-hydroxyquinoline (B1678124) are foundational in the design of fluorescent chemosensors for detecting metal ions, which are significant in biological and environmental systems. scispace.comsci-hub.se The inherent fluorescence of the 8-HQ moiety, combined with its chelating ability, makes it an excellent platform for developing sensitive and selective ion probes. scispace.comcore.ac.uk

Design Principles for Ion-Selective Probes

The design of ion-selective probes based on 8-hydroxyquinoline derivatives hinges on the principle of integrating a recognition site (the chelating core) with a signaling unit (the fluorophore). In this case, the 8-HQ structure serves as both. The core design principles involve:

Chelation-Enhanced Fluorescence (CHEF): 8-hydroxyquinoline itself is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen. scispace.com Upon chelation with a metal ion, this proton transfer is blocked, and the molecule's structure becomes more rigid. This rigidity reduces non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity. scispace.comnih.gov

Ion Selectivity: Selectivity for specific metal ions can be engineered by modifying the 8-HQ scaffold. Introducing substituents at various positions, such as the 7-position, can create a specific binding cavity whose size, shape, and electronic properties favor coordination with a particular metal ion. For instance, the introduction of different chelating groups can tune the sensor's affinity for ions like Zn²⁺. nih.govsemanticscholar.org

Internal Charge Transfer (ICT): The introduction of electron-donating or electron-withdrawing groups can create an ICT character in the molecule. Metal ion binding can modulate this ICT process, resulting in a detectable shift in the emission wavelength or a change in fluorescence intensity, providing a ratiometric sensing capability. nih.gov

Mechanisms of Sensing (e.g., turn-on/off fluorescence)

The primary sensing mechanism for many 8-HQ-based chemosensors is fluorescence modulation upon metal ion binding.

"Turn-On" Fluorescence: This is the most common mechanism for 8-HQ derivatives. core.ac.uk In the absence of a target metal ion, the sensor exhibits weak fluorescence or is non-fluorescent. The binding of the metal ion suppresses non-radiative decay processes (like ESIPT or photoinduced electron transfer, PET), "turning on" a strong fluorescent signal. core.ac.uknih.gov For example, 8-hydroxyquinoline benzoates have been developed as "turn-on" fluorescent chemosensors for transition metal ions like Hg²⁺ and Cu²⁺. core.ac.uknih.gov The binding of the metal ion blocks the radiationless decay channel, resulting in a dramatic fluorescence enhancement. core.ac.uk One derivative showed a remarkable 1204-fold fluorescence increase specifically in the presence of Hg²⁺. core.ac.uk

"Turn-Off" Fluorescence (Quenching): In some cases, the interaction with a metal ion can lead to fluorescence quenching. This often occurs with heavy and transition metal ions that can promote intersystem crossing to the triplet state, a non-radiative pathway. A chemosensor combining 1,8-naphthalimide and 8-hydroxyquinoline moieties displayed fluorescence quenching in the presence of various heavy and transition metal ions, including Hg²⁺, Cu²⁺, and Pb²⁺. sci-hub.se

The table below summarizes the fluorescence response of selected 8-hydroxyquinoline derivatives to different metal ions.

Sensor DerivativeTarget Ion(s)Sensing MechanismObserved Change
8-Hydroxyquinoline BenzoatesHg²⁺, Cu²⁺Turn-On (CHEF)Prominent fluorescence enhancement
1,8-Naphthalimide-8-HQ HybridHg²⁺, Ag⁺, Cu²⁺, Pb²⁺Turn-Off (Quenching)Fluorescence intensity decreases
8-Amidoquinoline DerivativesZn²⁺Turn-On (CHEF/ICT)Strong fluorescence emission enhancement

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

8-Hydroxyquinoline and its derivatives are cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). scispace.com Their metal chelates, most famously tris(8-hydroxyquinolinato)aluminum (Alq₃), are widely used due to their excellent thermal stability, electron-transporting capabilities, and fluorescent properties. scispace.comcore.ac.uk

Electron Transport and Emissive Layer Functionality

The versatility of 8-HQ derivatives allows them to function in multiple key roles within an OLED device structure:

Electron Transport Layer (ETL): To achieve high efficiency, an OLED requires balanced injection and transport of holes and electrons. core.ac.uk Many organic materials are inherently better hole transporters. 8-HQ derivatives and their metal complexes often possess good electron mobility, making them ideal for use as electron transport materials. They facilitate the movement of electrons injected from the cathode towards the emissive layer where they can recombine with holes. mdpi.com

Emissive Layer (EML): The metal complexes of 8-HQ derivatives are highly fluorescent and can serve as the light-emitting material in the EML. Alq₃, for instance, is a classic green emitter. core.ac.uk The color of the emitted light can be tuned by modifying the substituents on the 8-HQ ligand or by changing the central metal ion. nih.gov

Electron Injection Layer (EIL): Very thin layers of 8-HQ metal complexes, such as 8-Quinolinolato Lithium (Liq), are used as an electron injection layer between the cathode and the ETL. mdpi.comresearchgate.netossila.com Liq helps to lower the energy barrier for electron injection from the cathode (like aluminum) into the organic stack, significantly improving device efficiency and lowering the operating voltage. core.ac.ukresearchgate.netossila.com Devices using Liq as an EIL have shown efficiencies three times higher than those without it. core.ac.uk

Structure-Performance Relationships in OLED Devices

The performance of an OLED is intrinsically linked to the molecular structure of the materials used. For 8-HQ derivatives, specific structural modifications can lead to predictable changes in device characteristics.

Tuning Emission Color: The emission wavelength of 8-HQ metal complexes can be systematically adjusted. Attaching electron-donating or electron-withdrawing groups to the quinoline (B57606) ring alters the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby changing the band gap and the emission color. nih.gov For example, zinc complexes of 8-hydroxyquinoline with styryl groups substituted with electron-donating (-OCH₃) or electron-withdrawing (-Cl) groups show shifts in their emission spectra, producing different shades of yellow light. mdpi.com

Improving Efficiency and Brightness: The choice of substituents can also impact the quantum efficiency and brightness of the OLED. Introducing bulky groups can prevent intermolecular aggregation, which often leads to fluorescence quenching. mdpi.com Furthermore, designing molecules that incorporate both hole-transporting and electron-transporting moieties can facilitate charge recombination within the emissive layer, boosting electroluminescent efficiency. mdpi.com

The following table presents performance data for OLEDs incorporating different 8-hydroxyquinoline derivatives.

8-HQ DerivativeRole in OLEDEmission ColorMax. Brightness (cd/m²)Max. Efficiency (cd/A)
Tris(8-hydroxyquinolinato)aluminum (Alq₃)EML/ETLGreenN/AN/A
8-Quinolinolato Lithium (Liq)EILN/AN/A2.1 (for a blue OLED)
ZnStq_OCH₃:PVKEMLYellow (578 nm)22441.24
Zn(Cl₂q)₂EMLYellow-Green (545 nm)363N/A

Advanced Analytical Reagents and Materials

Beyond their use as fluorescent sensors, the strong chelating properties of 8-hydroxyquinoline and its derivatives make them valuable reagents in classical and advanced analytical chemistry. scispace.com Their ability to form stable, often insoluble, and colored complexes with a wide range of metal ions has been exploited for decades.

The 8-HQ scaffold serves as an excellent reagent for the gravimetric analysis and solvent extraction of metal ions. scispace.com Upon reacting with a metal ion in a solution, 8-HQ derivatives form a precipitate that can be isolated, dried, and weighed to determine the quantity of the metal ion present. The selectivity of this precipitation can be controlled by adjusting the pH of the solution.

In separation science, these compounds are used as extractants in liquid-liquid extraction systems. researchgate.net Highly hydrophobic derivatives of 8-quinolinol can be impregnated into polymer resins to create solvent-impregnated resins (SIRs). These materials are effective for selectively extracting specific metal ions, such as copper(II), from aqueous solutions, which is a crucial process in hydrometallurgy and waste treatment. researchgate.net The introduction of large, hydrophobic side chains at the 7-position enhances the reagent's solubility in organic phases and reduces its loss to the aqueous phase, making the extraction process more efficient and durable. researchgate.net

Metal Extraction and Separation Techniques

The ability of 8-hydroxyquinoline and its derivatives to form stable, often insoluble, complexes with metal ions makes them highly effective reagents for solvent extraction and separation processes. scispace.com The nitrogen atom of the pyridine ring and the oxygen from the deprotonated hydroxyl group act as bidentate ligands, forming strong chelate rings with metal cations. ajchem-a.com This property is exploited to selectively extract specific metals from aqueous solutions into an immiscible organic phase.

Derivatives like 7-(3-Quinolylaminobenzyl)-8-quinolinol are of particular interest because substitutions on the 8-HQ ring can fine-tune their selectivity and extraction efficiency for different metal ions. For example, alkyl-substituted 8-hydroxyquinolines have been commercialized for the extraction of metals like copper. The introduction of the quinolylaminobenzyl group at the 7-position can enhance lipophilicity, improving solubility in organic solvents, and introduce additional coordination sites, potentially altering the reagent's affinity for specific metals. Research has demonstrated the use of various 8-quinolinol derivatives for the extraction of Cu(II), Zn(II), Ga(III), and rare-earth ions. semanticscholar.org

Table 1: Examples of Metal Ions Extracted by 8-Hydroxyquinoline Derivatives

Metal Ion Type of 8-HQ Derivative Application Context
Cu(II) Alkyl-substituted Hydrometallurgy
Ga(III) Commercial derivatives Industrial separation
Dy(III) 5-octyloxymethyl-8-quinolinol Rare-earth separation

Gravimetric Analysis and Precipitation Reagents

8-Hydroxyquinoline is a classic precipitating reagent in gravimetric analysis due to its ability to form insoluble, stoichiometric complexes with a multitude of metal ions. scispace.com The formation of a stable, well-defined precipitate allows for the quantitative isolation and weighing of the analyte. The proximity of the hydroxyl group to the heterocyclic nitrogen is key to forming these insoluble chelates with ions such as Al³⁺, Mg²⁺, Zn²⁺, and Cu²⁺.

The general process involves adding a solution of the 8-HQ derivative to an aqueous solution containing the metal ion under controlled pH conditions. The resulting precipitate is then filtered, washed, dried, and weighed. The mass of the precipitate is used to calculate the concentration of the metal ion in the original sample. The large size of the substituent group in this compound would result in a high gravimetric factor, which is advantageous for accuracy in determining small quantities of metals.

Key Steps in Gravimetric Analysis using 8-HQ Derivatives:

Dissolution: The sample containing the metal analyte is dissolved in a suitable solvent.

Precipitation: An excess of the 8-HQ reagent is added under optimal pH to quantitatively precipitate the metal-oxine complex.

Digestion: The precipitate is gently heated in the mother liquor to promote the formation of larger, purer crystals.

Filtration & Washing: The precipitate is separated from the solution and washed to remove impurities.

Drying & Weighing: The pure precipitate is dried to a constant weight to determine its mass accurately.

Modified Adsorbents for Heavy Metal Removal

The strong metal-chelating properties of 8-hydroxyquinoline derivatives are utilized in environmental remediation for the removal of toxic heavy metals from water. By immobilizing these compounds onto solid supports, highly effective adsorbents can be created. Materials such as bentonite, carbon nanotubes, and mesoporous alumina have been functionalized with 8-HQ to enhance their capacity and selectivity for capturing heavy metal ions like Pb(II), Cu(II), Cd(II), and Zn(II).

The mechanism involves the chelating agent on the adsorbent surface binding to the metal ions in the aqueous solution, effectively removing them from the water. The large surface area of the support material combined with the high affinity of the 8-HQ ligand for heavy metals results in an efficient and powerful adsorbent. The modification of multi-walled carbon nanotubes with 8-hydroxyquinoline, for instance, has been shown to significantly improve the removal of various heavy metals from real water samples.

Role in Catalysis and Organometallic Chemistry

The 8-hydroxyquinoline scaffold serves as a versatile ligand in organometallic chemistry and catalysis. researchgate.net Its bidentate (N,O⁻) coordination mode allows it to form stable complexes with a wide range of transition metals, including rhodium, ruthenium, and palladium. scirp.orgmdpi.commdpi.com These metal complexes are investigated for their catalytic activity in various organic transformations.

For example, chiral diamine ligands based on the 8-amino-tetrahydroquinoline backbone have been used in metal catalysts for asymmetric transfer hydrogenation of key intermediates in the synthesis of biologically active alkaloids. mdpi.com The electronic properties of the 8-HQ ligand can be tuned by adding substituents, which in turn influences the reactivity and selectivity of the metal center. The complex structure of this compound could offer unique steric and electronic effects when coordinated to a metal, potentially leading to novel catalytic applications. Recent research has focused on developing organometallic half-sandwich complexes of 8-HQ-derived Mannich bases with ruthenium and rhodium, aiming to create compounds with improved drug-like properties and stability. acs.orgnih.gov

Precursors and Building Blocks for Complex Organic Synthesis

The 8-hydroxyquinoline moiety is considered a "privileged structure" in medicinal chemistry and serves as a valuable building block for the synthesis of more complex, pharmacologically active molecules. nih.govmdpi.com The 8-HQ core can be chemically modified at various positions through reactions like electrophilic aromatic substitution, diazonium coupling, and cross-coupling reactions (e.g., Suzuki coupling). scispace.commdpi.com

These synthetic strategies allow for the introduction of diverse functional groups onto the quinoline ring system, leading to the creation of large libraries of derivatives with a wide range of physical, chemical, and biological properties. nih.gov For instance, 8-hydroxyquinoline can be a starting material for producing hybrids with other pharmacophores, such as ciprofloxacin, or for creating multi-substituted triazole derivatives. The synthesis of this compound itself is an example of using 8-hydroxyquinoline as a foundational block in a Mannich-type reaction to build a more complex molecular architecture.

Common Synthetic Modifications of the 8-HQ Scaffold:

Halogenation: Introduction of chloro or bromo groups, often at the 5 and 7 positions.

Suzuki Coupling: Formation of new carbon-carbon bonds at halogenated positions to add aryl groups. scispace.com

Mannich Reaction: Aminoalkylation at the 7-position to introduce aminobenzyl groups. acs.org

Esterification/Etherification: Modification of the 8-hydroxyl group.

Mechanistic Investigations into Biorelevant Activities of 8-Hydroxyquinoline Derivatives

Enzyme Inhibition Mechanism Research

Derivatives of 8-hydroxyquinoline are known to inhibit various enzymes, and this activity is often linked to their ability to chelate metal ions essential for enzyme function. nih.gov Many enzymes, particularly metalloenzymes, require a metal cofactor (e.g., Zn²⁺, Fe²⁺, Cu²⁺) in their active site to perform their catalytic role.

The mechanism of inhibition by 8-HQ derivatives often involves the compound entering the enzyme's active site and sequestering the metal cofactor through chelation. This binding event disrupts the enzyme's structure and function, leading to inhibition. The specific structure of the 8-HQ derivative can influence its selectivity and potency against different metalloenzymes. Research into these mechanisms is crucial for designing novel therapeutic agents, for instance, in developing inhibitors for enzymes implicated in cancer or neurodegenerative diseases. The complexation of 8-HQ Mannich bases with essential metal ions like Cu(II) and Zn(II) has been shown to be related to their biological cytotoxicity. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
8-hydroxyquinoline (8-HQ)
5-octyloxymethyl-8-quinolinol
8-amino-tetrahydroquinoline
ciprofloxacin
tris(8-quinolinolato)gallium(III)
5-chloro-8-hydroxyquinoline (B194070)

Antimicrobial Action Mechanisms (e.g., metal chelation disrupting microbial enzyme function)

The antimicrobial efficacy of this compound and its related 8-hydroxyquinoline (8-HQ) derivatives is significantly attributed to their potent metal-chelating properties. nih.govdovepress.com These compounds act as bidentate ligands, forming stable complexes with essential metal ions, thereby disrupting crucial microbial enzymatic functions and inhibiting growth. nih.govdovepress.com The antimicrobial spectrum of 8-HQ derivatives encompasses a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govelsevierpure.comnih.gov

The primary mechanism involves the sequestration of divalent metal ions such as copper(II), zinc(II), iron(II), and manganese(II), which are vital cofactors for numerous bacterial enzymes. mdpi.com By chelating these metal ions, the compounds effectively create an environment of metal deficiency for the microbes, leading to the inhibition of metabolic pathways essential for their survival. For instance, the disruption of metal homeostasis can interfere with respiratory chain enzymes and those involved in DNA replication and repair. mdpi.com

Furthermore, the lipophilicity of the 8-hydroxyquinoline scaffold facilitates its transport across microbial cell membranes. researchgate.net Once inside the cell, the chelation of intracellular metal ions leads to the formation of complexes that can themselves be toxic to the microorganism. These complexes may generate reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components like proteins, lipids, and nucleic acids.

Studies have demonstrated that the antimicrobial activity of these compounds can be significantly enhanced upon complexation with certain metal ions. For example, copper(II) chelates of 8-quinolinolium salts have shown outstanding antifungal and good antibacterial properties. nih.govnih.gov This suggests a dual mechanism where the ligand itself possesses antimicrobial properties that are amplified by the presence of the metal ion in the complex. The Fe(8-hq)₃ complex, for instance, demonstrates a dual antimicrobial mechanism by transporting Fe(III) across the bacterial membrane, which is bactericidal, while the 8-hq ligand chelates other essential intracellular metal ions. mdpi.com

Table 1: Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives

CompoundTarget MicroorganismMechanism of ActionReference
8-Hydroxyquinoline (8HQ)Staphylococcus aureus, Candida albicansMetal Chelation, Disruption of Metal Homeostasis elsevierpure.com
Fe(8-hq)₃Staphylococcus aureus (including MRSA)Iron transport and intracellular metal chelation mdpi.com
Copper (II) chelates of 8-quinolinolium salicylateFungi and BacteriaEnhanced metal chelation and cellular disruption nih.gov
7-Morpholinomethyl-8-hydroxyquinolineGram-positive bacteriaIron Chelation scispace.com

Neuroprotective Research Modalities and Mechanisms

Derivatives of 8-hydroxyquinoline, including structures related to this compound, are actively being investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govresearchgate.netelsevierpure.com The primary mechanism underlying their neuroprotective effects is their ability to chelate redox-active metal ions, such as copper, zinc, and iron. nih.gov An imbalance in the homeostasis of these biometals is a known factor in the pathogenesis of several neurodegenerative disorders, contributing to oxidative stress and the aggregation of proteins like β-amyloid (Aβ). nih.govresearchgate.net

By chelating excess metal ions, these compounds can mitigate metal-driven oxidative damage and reduce the neurotoxicity associated with metal-protein interactions. nih.gov For example, clioquinol, a well-studied 8-hydroxyquinoline derivative, has been shown to inhibit the aggregation of Aβ peptides by chelating copper and zinc ions that promote this process. nih.gov This action helps to dissolve amyloid plaques, a hallmark of Alzheimer's disease.

Furthermore, some 8-hydroxyquinoline derivatives have been designed as multifunctional ligands that target multiple pathological pathways in neurodegenerative diseases. nih.govnih.gov These compounds may combine metal chelation with other therapeutic actions, such as the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) or monoamine oxidases (MAO-A and MAO-B). nih.gov The inhibition of these enzymes can lead to an increase in the levels of essential neurotransmitters, providing symptomatic relief.

Research has also explored the development of hybrid molecules that link the 8-hydroxyquinoline scaffold to other neuroprotective pharmacophores. nih.gov These hybrid compounds aim to deliver enhanced therapeutic efficacy by simultaneously addressing different aspects of neurodegeneration. The ability of these small, lipophilic molecules to cross the blood-brain barrier is a crucial aspect of their potential as central nervous system drugs. nih.gov

Table 2: Neuroprotective Mechanisms of 8-Hydroxyquinoline Derivatives

Derivative TypePrimary MechanismTherapeutic TargetReference
ClioquinolMetal (Cu, Zn) Chelationβ-amyloid aggregation nih.gov
Quinolylnitrones (QNs)Cholinesterase and MAO-B Inhibition, Radical Scavenging, Metal ChelationAlzheimer's & Parkinson's Disease nih.gov
Donepezil-Clioquinol HybridsButyrylcholinesterase Inhibition, Aβ Self-aggregation Inhibition, Metal ChelationAlzheimer's Disease nih.gov

Antioxidant Research Mechanisms and Radical Scavenging

The antioxidant properties of this compound and related 8-hydroxyquinoline derivatives are primarily attributed to their ability to scavenge free radicals. nih.govresearchgate.net This activity is largely due to the presence of the phenolic hydroxyl group on the quinoline ring, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus preventing oxidative damage to biological macromolecules. researchgate.net

Several mechanisms have been proposed for the radical scavenging activity of these compounds. The most prominent are the Hydrogen Atom Transfer (HAT) and the Single Proton Loss-Electron Transfer (SPLET) mechanisms. researchgate.net In the HAT mechanism, the phenolic hydroxyl group directly donates a hydrogen atom to a free radical. The resulting radical form of the 8-hydroxyquinoline derivative is stabilized by electron delocalization across the aromatic ring system. researchgate.net The SPLET mechanism is more favored in polar solvents and involves the initial deprotonation of the hydroxyl group, followed by the transfer of an electron to the free radical. researchgate.net

Theoretical and experimental studies have been conducted to evaluate the antioxidant potential of various 8-hydroxyquinoline derivatives. researchgate.net The radical scavenging activity can be influenced by the nature and position of substituents on the quinoline ring. For instance, electron-donating groups can enhance the antioxidant capacity by stabilizing the resulting radical. researchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a commonly used in vitro method to assess the radical scavenging ability of these compounds. nih.gov

The antioxidant action of these compounds is not limited to direct radical scavenging. Their metal-chelating ability also contributes to their antioxidant profile by sequestering transition metal ions like iron and copper, which can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. nih.gov By binding these metal ions, 8-hydroxyquinoline derivatives can prevent this source of oxidative stress. Some derivatives have also been shown to mimic the activity of superoxide dismutase (SOD), an important antioxidant enzyme. nih.gov

Table 3: Antioxidant Activity of Selected 8-Hydroxyquinoline Derivatives

Compound/DerivativeAntioxidant MechanismMethod of AssessmentReference
5-amino-8-hydroxyquinolineRadical ScavengingDPPH assay nih.gov
8-HydroxyquinolineRadical Scavenging, Metal ChelationDPPH assay researchgate.net
Quinolylnitrones (QNs)Free Radical ScavengerIn vitro assays nih.gov
5-chloro-7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinolineMetal (Cu, Zn) Chelation, Radical ScavengingIn vitro antioxidant assays nih.gov

Antileishmanial Activity Studies

Quinoline-based compounds, including derivatives of 8-hydroxyquinoline, have demonstrated significant in vitro and in vivo activity against various species of Leishmania, the protozoan parasite responsible for leishmaniasis. nih.govasm.orgpeerj.com The antileishmanial potential of these compounds is a promising area of research, given the limitations and toxicity of current treatments. nih.gov

The proposed mechanisms of action for the antileishmanial effects of 8-hydroxyquinoline and its derivatives are multifaceted. One key mechanism is believed to be the interference with the parasite's mitochondrial function. asm.org Studies have shown that these compounds can inhibit oxygen consumption and decrease the mitochondrial membrane potential in Leishmania parasites, ultimately leading to parasite death. asm.org

Furthermore, the metal-chelating properties of the 8-hydroxyquinoline scaffold are also implicated in their antileishmanial activity. By sequestering essential metal ions, these compounds can inhibit the function of vital parasitic metalloenzymes. nih.gov For example, 8-hydroxy-2-quinoline carbaldehyde derivatives have been identified as potent inhibitors of M1 aminopeptidase in Leishmania donovani, an enzyme crucial for protein catabolism in the parasite. nih.gov

In vitro studies have determined the 50% inhibitory concentration (IC₅₀) of 8-hydroxyquinoline against both the promastigote and amastigote stages of various Leishmania species, including L. martiniquensis, L. amazonensis, and L. infantum. peerj.comnih.gov These studies have often revealed a high selectivity index, indicating that the compounds are more toxic to the parasite than to host cells. peerj.com Synergistic effects have also been observed when 8-hydroxyquinoline is used in combination with existing antileishmanial drugs like amphotericin B, suggesting potential for combination therapies to enhance efficacy and reduce toxicity. peerj.com

Table 4: Antileishmanial Activity of 8-Hydroxyquinoline and its Derivatives

Compound/DerivativeLeishmania SpeciesIC₅₀ (µg/mL)Proposed MechanismReference
8-Hydroxyquinoline (8HQN)L. martiniquensis (promastigotes)1.60 ± 0.28Not specified peerj.com
8-Hydroxyquinoline (8HQN)L. martiniquensis (intracellular amastigotes)1.56 ± 0.02Not specified peerj.com
8-hydroxy-2-quinoline carbaldehyde derivatives (HQ2 and HQ12)L. donovaniNot specified (potent inhibitors)Inhibition of M1 aminopeptidase nih.gov
Quinolin-4(1H)-imine derivative (Compound 1n)L. infantum (axenic amastigotes)Not specified (efficient inhibition)Inhibition of oxygen consumption, decrease in mitochondrial membrane potential asm.org

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